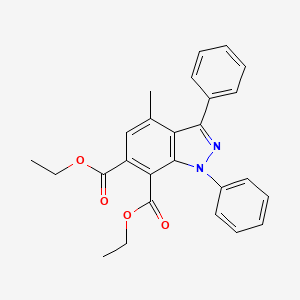![molecular formula C18H26O2S B14399724 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one CAS No. 88358-46-7](/img/structure/B14399724.png)
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and a nonanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nonanone with 2-oxo-2-phenylethyl sulfide under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure, and the use of high-purity reagents to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]octan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]decan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]undecan-3-one
Uniqueness
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88358-46-7 |
|---|---|
Formule moléculaire |
C18H26O2S |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-methyl-5-phenacylsulfanylnonan-3-one |
InChI |
InChI=1S/C18H26O2S/c1-4-5-11-16(12-17(19)14(2)3)21-13-18(20)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 |
Clé InChI |
VLCCRSWOWPTYKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=O)C(C)C)SCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
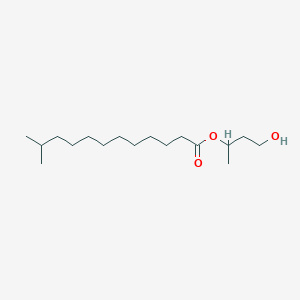
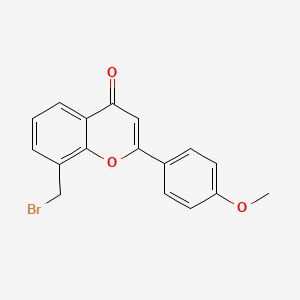

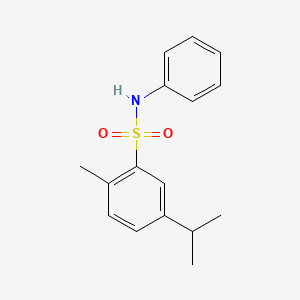
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
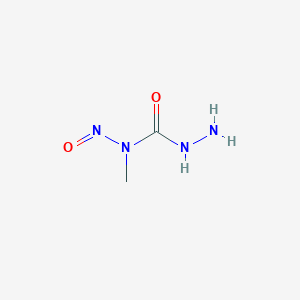

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

